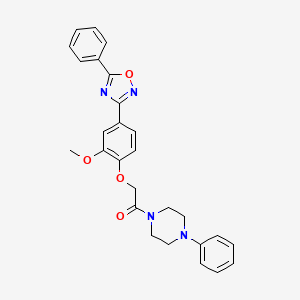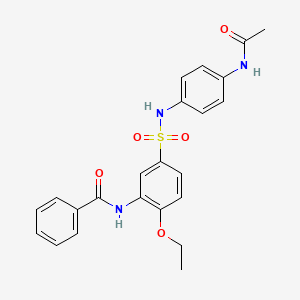
N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide” is a complex organic compound that incorporates a quinoline moiety . Quinoline is an aromatic nitrogen-containing heterocyclic compound . It’s a weak tertiary base, forming salts with acids and exhibiting reactions similar to benzene and pyridine . The quinoline nucleus is endowed with a variety of therapeutic activities, and new quinolone derivatives are known to be biologically active compounds possessing several pharmacological activities .
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a broad range of biological activities . They have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .
Mode of Action
Quinoline derivatives are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Given the wide range of biological activities associated with quinoline derivatives, it can be inferred that multiple biochemical pathways could be affected .
Result of Action
The broad range of biological activities associated with quinoline derivatives suggests that the compound could have diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
One of the advantages of N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide is that it has shown low toxicity in various in vitro and in vivo studies. Additionally, this compound has shown good solubility in various solvents, which makes it easier to use in experiments. However, one of the limitations of this compound is that it has not been extensively studied in humans, and its safety and efficacy in humans are not known.
Future Directions
There are several future directions for the study of N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide. One of the areas of research could be the development of new analogs of this compound with improved efficacy and safety. Another area of research could be the study of the pharmacokinetics and pharmacodynamics of this compound in humans. Additionally, the potential of this compound as a therapeutic agent in other diseases, such as diabetes and cardiovascular diseases, could be explored.
Synthesis Methods
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide involves a multi-step process that starts with the reaction of 2-hydroxy-3-methylbenzaldehyde with 2-amino-3-methoxypropylamine to form 2-((3-methoxypropyl)amino)-3-methylbenzaldehyde. This intermediate then reacts with 2-chloroquinoline-3-carbaldehyde to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-3-methoxy-N-propylbenzamide has been studied for its potential as a therapeutic agent in various diseases. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease, this compound has been found to protect neurons from oxidative stress and inflammation.
Properties
IUPAC Name |
3-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-3-11-23(21(25)16-8-6-9-18(13-16)26-2)14-17-12-15-7-4-5-10-19(15)22-20(17)24/h4-10,12-13H,3,11,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPABWHNPLGUHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














